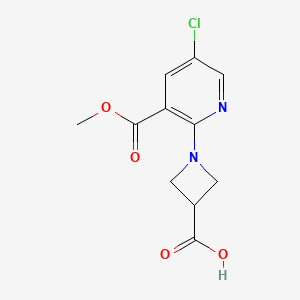
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a chloro and methoxycarbonyl group, and an azetidine ring with a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the chloro and methoxycarbonyl groups. The azetidine ring is then formed, and the carboxylic acid group is introduced in the final steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Análisis De Reacciones Químicas
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Hydrolysis: This reaction can break down the compound into smaller fragments, often involving the carboxylic acid group.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution can result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialized materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid can be compared with similar compounds such as:
Pyridine derivatives: These compounds share the pyridine ring but may have different substituents, leading to varied chemical and biological properties.
Azetidine derivatives: These compounds feature the azetidine ring and may have different functional groups, affecting their reactivity and applications.
Carboxylic acid derivatives: These compounds contain the carboxylic acid group and can undergo similar reactions, but their overall structure influences their specific uses.
Propiedades
Fórmula molecular |
C11H11ClN2O4 |
|---|---|
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
1-(5-chloro-3-methoxycarbonylpyridin-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O4/c1-18-11(17)8-2-7(12)3-13-9(8)14-4-6(5-14)10(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) |
Clave InChI |
MXVXSAUGOAOZRD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CC(=C1)Cl)N2CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


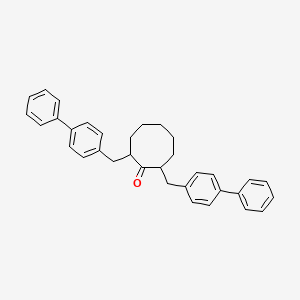
![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)

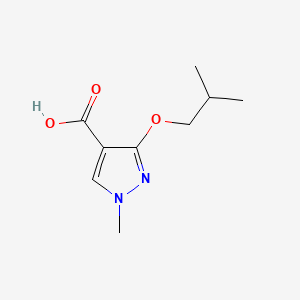
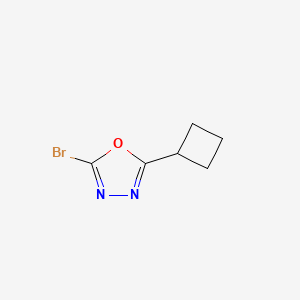
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde](/img/structure/B13931923.png)
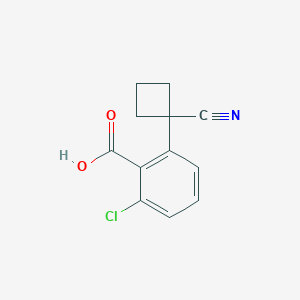
![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)
![2-Chloro-4-phenyl-6-[4-(3-pyridinyl)phenyl]-1,3,5-triazine](/img/structure/B13931940.png)




![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
